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molecular formula C9H10N2 B029799 (1H-Indol-4-yl)methanamine CAS No. 3468-18-6

(1H-Indol-4-yl)methanamine

Cat. No. B029799
M. Wt: 146.19 g/mol
InChI Key: FFBWKPKOXRMLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084152B2

Procedure details

To a solution of aldehyde product from Step B (2.0 g, 14 mmol) in methanol (100 mL), 40% methylamine in water (2.27 mL, 27.6 mmol) was added at room temperature over a period of 10 min. The mixture was stirred at room temperature under nitrogen overnight and then was cooled down to 0° C. Sodium borohydride (1.05 g, 27.6 mmol) was added. The reaction mixture was slowly warmed to room temperature for 2 h. Most of methanol was removed in vacuo, and the residue was diluted with water and extracted (3×) with ether. The combined organic layers were extracted with 2 N HCl (100 mL). The HCl layer was made basic (pH˜11) with 2 N NaOH and extracted (3×) with methylene chloride. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo to give crude 4-(aminomethyl)-indole as a white powder (1.95 g, 88%): 1H NMR (300 MHz, CDCl3) δ 8.29 (s, br, 1H), 7.31 (d, J=8.0 Hz, 1H), 7.22 (t, J=2.7 Hz, 1H), 7.16 (t, J=8.0, 7.3 Hz, 1H), 7.08 (d, J=7.3 Hz, 1H), 6.64 (t, J=2.0 Hz, 1H), 4.06 (s, 2H), 2.51 (s, 3H); CI MS m/z=160 [C10H12N2+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=O)[C:4]=2[CH:3]=[CH:2]1.O.[BH4-].[Na+].C[NH2:16]>CO>[NH2:16][CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[CH:3]=[CH:2][NH:1]2 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Name
Quantity
2.27 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled down to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Most of methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were extracted with 2 N HCl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted (3×) with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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